molecular formula C12H17ClO3 B1607292 1-Chloro-4-(2,2-diethoxyethoxy)benzene CAS No. 41964-04-9

1-Chloro-4-(2,2-diethoxyethoxy)benzene

Cat. No.: B1607292
CAS No.: 41964-04-9
M. Wt: 244.71 g/mol
InChI Key: OYHYJHOCOUPQPL-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17ClO3 and a molecular weight of 244.72 g/mol . It is characterized by the presence of a chloro group and a diethoxyethoxy group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-4-(2,2-diethoxyethoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 2,2-diethoxyethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the diethoxyethoxy group. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The diethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(2,2-diethoxyethoxy)benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-diethoxyethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

1-Chloro-4-(2,2-diethoxyethoxy)benzene can be compared with other similar compounds such as:

    1-Chloro-4-(2,2-dimethoxyethoxy)benzene: Similar structure but with methoxy groups instead of ethoxy groups.

    1-Bromo-4-(2,2-diethoxyethoxy)benzene: Similar structure but with a bromo group instead of a chloro group.

    1-Chloro-4-(2,2-diethoxyethoxy)toluene: Similar structure but with a methyl group attached to the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-chloro-4-(2,2-diethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHYJHOCOUPQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340921
Record name 1-Chloro-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41964-04-9
Record name 1-Chloro-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (11.24 g, 281 mmol) in anhydrous N,N-dimethylformamide (500 mL) was added 4-chlorophenol (30 g, 234 mmol) at 0° C. After hydrogen evolution had ceased, bromo-acetaldehyde diethyl acetal (55 g, 281 mmol) was added. The reaction was heated at 120° C. overnight. The mixture was poured into ice-water, extracted with ethyl acetate (3×150 ml), washed with 1N sodium hydroxide (3×100 ml), and brine (3×100 ml). The organic layer was dried over anhydrous sodium sulfate and filtered. The solvent was removed under vacuum. The residue was purified by a silica gel column with 1% ethyl acetate in petroleum ether to afford 1-chloro-4-(2,2-diethoxyethoxy)benzene as oil (45 g, 75%).
Quantity
11.24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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